

# N-Benzyl niacin CAS 15990-43-9

## physicochemical characteristics

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### Compound of Interest

Compound Name: N-Benzyl niacin

Cat. No.: B091188

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An in-depth guide to the physicochemical characteristics of **N-Benzyl niacin** (CAS 15990-43-9), tailored for researchers, scientists, and professionals in drug development.

## Introduction

**N-Benzyl niacin**, with the Chemical Abstracts Service (CAS) number 15990-43-9, is a derivative of niacin (Vitamin B3). As a benzyl ester of nicotinic acid, its physicochemical properties are of significant interest in pharmaceutical and chemical research, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential therapeutic applications. This document provides a detailed overview of its core physicochemical characteristics, supported by experimental considerations.

## Physicochemical Properties

The fundamental physicochemical data for **N-Benzyl niacin** are summarized below. These parameters are critical for predicting the compound's behavior in both in vitro and in vivo systems.

Property	Value	Reference
CAS Number	15990-43-9	
Chemical Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub>	
Molecular Weight	213.23 g/mol	
Appearance	Solid	
Melting Point	204 - 206 °C	
Boiling Point	365.9±22.0 °C (Predicted)	
Density	1.22±0.1 g/cm <sup>3</sup> (Predicted)	
pKa	3.33±0.10 (Most Acidic, Predicted)	
LogP	2.16 (Predicted)	
Solubility	Soluble in Chloroform, Methanol	
InChI Key	PGLHBNXMSZZEPJ-UHFFFAOYSA-N	
Canonical SMILES	C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2	

## Experimental Protocols

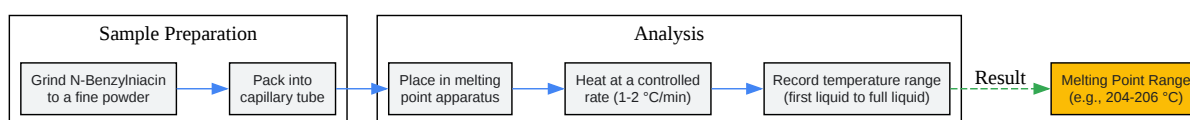
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are standard protocols relevant to the characterization of **N-Benzylniacin**.

### Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small, finely powdered sample of **N-Benzylniacin** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a calibrated melting point apparatus (e.g., a Thiele tube or an automated device).
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. For pure crystalline solids, this range is typically narrow.



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Workflow for Melting Point Determination.

## Determination of Solubility

Solubility data is fundamental for formulation development and biopharmaceutical classification.

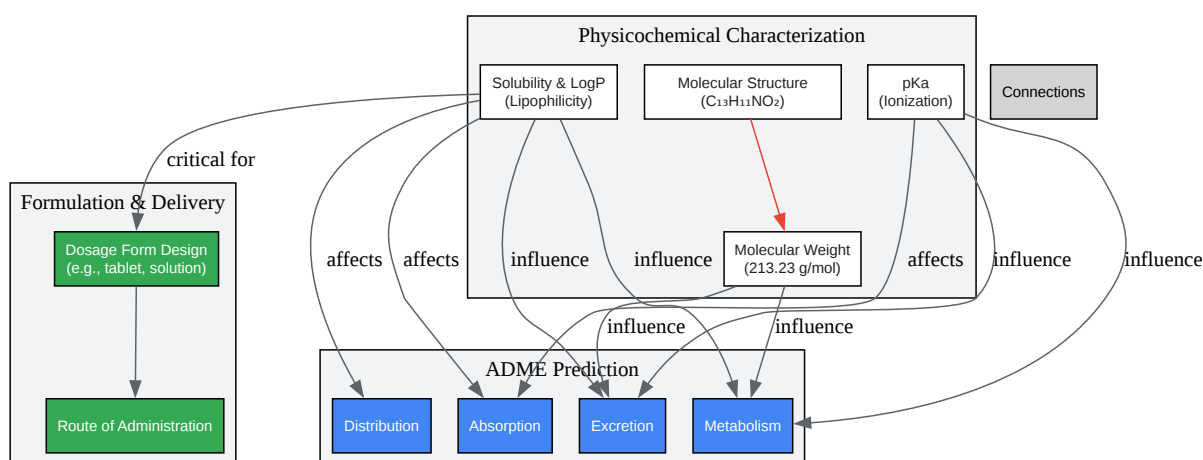
Methodology: Shake-Flask Method (Thermodynamic Solubility)

- **Preparation:** An excess amount of solid **N-Benzylniacin** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.
- **Equilibration:** The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

- Quantification: The concentration of **N-Benzylniacin** in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- Calculation: The solubility is expressed in units such as mg/mL or mol/L.

## Logical Relationships and Data Flow

The physicochemical properties of a compound like **N-Benzylniacin** are interconnected and collectively inform its potential as a drug candidate. The following diagram illustrates the logical flow from basic properties to preclinical assessment.



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### Physicochemical Data in Early Drug Development.

This diagram illustrates how fundamental properties like solubility and pKa are not isolated data points but are critical inputs for predicting the ADME profile of **N-Benzylniacin**. In turn, these

predictions guide the crucial decisions made during formulation and the selection of an appropriate route of administration for further preclinical and clinical studies.

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